N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thiophene ring, and an oxalamide group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they are known for their diverse pharmacological effects . Thiophenes are sulfur-containing heterocyclic compounds that are also found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The pyrazole ring and the thiophene ring are both aromatic and contribute to the stability of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds like this are likely to be solid at room temperature and may have low solubility in water due to the presence of multiple aromatic rings .Scientific Research Applications
Nitric Oxide Donors and Precursors
Furoxans, including compounds structurally related to "N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide," are explored for their roles as nitric oxide donors. These compounds release nitric oxide in response to specific biochemical triggers, showing promise in various therapeutic contexts, including as vasodilators and in cancer treatment due to their ability to modulate cellular signaling pathways (Makhova & Rakitin, 2017).
Antimicrobial and Anticancer Activities
The backbone structure related to "this compound" has been utilized to synthesize various heterocyclic compounds demonstrating significant antimicrobial and anticancer activities. These activities are attributed to the unique chemical reactivity of the compound, providing a foundation for developing new therapeutic agents (Yasser H. Zaki, Marwa S. Al-Gendey, & A. Abdelhamid, 2018).
Polymer-Based Nitric Oxide Delivery Systems
Research into polymer-based delivery systems incorporating furoxan derivatives related to "this compound" has shown promising results. These systems are designed to release nitric oxide in a controlled manner, targeting specific sites within the body to enhance therapeutic efficacy while minimizing side effects. The studies demonstrate improved stability and targeted delivery potential, offering insights into developing advanced drug delivery mechanisms (U. Hasegawa et al., 2016).
Synthesis of Pharmacologically Oriented Heterocyclic Ensembles
Efforts in synthesizing pharmacologically oriented heterocyclic ensembles featuring furoxan moieties highlight the compound's versatility in drug development. The research focuses on creating molecules that can serve as NO-donors, coupled with pharmacophoric fragments for potential use in treating various diseases. This synthetic strategy emphasizes the compound's role in advancing medicinal chemistry through the creation of novel therapeutic agents (M. A. Epishina et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-12-4-2-5-13(8-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWVETNMMCRTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.